(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a dihydroxyphenyl group attached to a propanoic acid backbone. Its stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the dihydroxyphenyl moiety through a series of coupling reactions. The final step involves the deprotection of the Cbz group under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group yields quinones, while reduction of the carboxylic acid group produces the corresponding alcohol.
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid: L-DOPA, a precursor to neurotransmitters.
(2S)-2-{[(tert-butoxycarbonyl)amino]-3-(3,4-dihydroxyphenyl)propanoic acid: A protected form of L-DOPA.
Uniqueness
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and protection during chemical reactions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
30033-25-1 |
---|---|
Molecular Formula |
C17H17NO6 |
Molecular Weight |
331.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.